molecular formula C14H12F3N3O3S B2794806 6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797713-03-1

6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2794806
CAS RN: 1797713-03-1
M. Wt: 359.32
InChI Key: HAJKSYHZMDOEDH-UHFFFAOYSA-N
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Description

“6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound. It contains a trifluoromethoxy group, which is becoming more and more important in both agrochemical research and pharmaceutical chemistry . The trifluoromethoxy group is strongly electron-withdrawing .


Molecular Structure Analysis

The molecular structure of “6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is complex. It contains a pyrimidine ring, a phenyl ring, and a trifluoromethoxy group .


Chemical Reactions Analysis

The trifluoromethoxy group in the compound is electron-withdrawing, which can influence the compound’s reactivity . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

Scientific Research Applications

Antimicrobial Activity Several studies have demonstrated the antimicrobial properties of compounds within the tetrahydropyrido[4,3-d]pyrimidine class. Mittal, Sarode, and Vidyasagar (2011) and Ziarani, Nasab, Rahimifard, and Soorki (2015) reported significant antibacterial and antifungal activities for synthesized compounds. Cieplik, Pluta, and Gubrynowicz (2004) also noted the interesting antibacterial and antifungal activity of sulfonyl derivatives of pyrimido[4,5-d]pyrimidines.

Other Biological Activities Further research indicates the potential of these compounds in various biological applications. For instance, the cyclization transformation of a related sulfonylurea herbicide and its metabolites in soil was investigated by Rouchaud, Neus, and Moulard (2003), highlighting the chemical stability and transformation of these compounds in agricultural contexts. Redda and Gangapuram (2007) discussed the synthesis and anti-cancer activity profiles of a series of 1,3,4-oxadiazoles containing a tetrahydrohydropyridine moiety, suggesting potential applications in cancer treatment.

Synthesis Methodologies and Chemical Properties Elattar and Mert (2016) reviewed the synthesis methodologies, reactions, and structure features of pyrido[4,3-d]pyrimidines, providing insights into the diverse synthetic routes and their biological implications. Asano, Komiya, Koike, Koga, Nakatani, and Isobe (2010) synthesized a series of tetrahydropyrido[4,3-d]pyrimidines containing substituted phenyl sulfonamide and evaluated their inhibitory activity against CaMKII, indicating their potential in drug development.

Future Directions

The future directions for research on “6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Trifluoromethoxy-containing compounds are becoming increasingly important in agrochemical research and pharmaceutical chemistry, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c15-14(16,17)23-11-1-3-12(4-2-11)24(21,22)20-6-5-13-10(8-20)7-18-9-19-13/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKSYHZMDOEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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